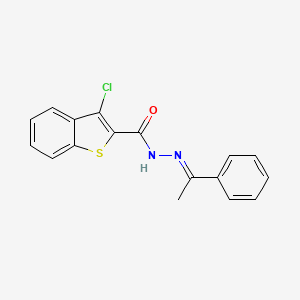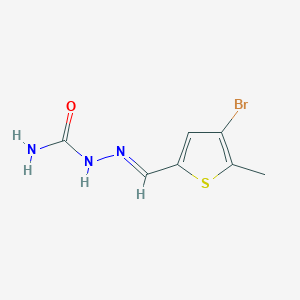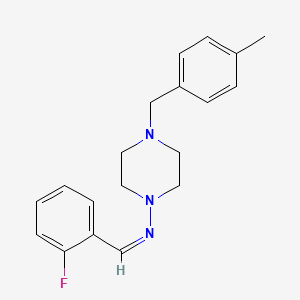![molecular formula C15H14N2O4S B5910574 {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as TACHPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. TACHPA is a synthetic derivative of hydrazide and has been found to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood. However, studies have shown that {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. In addition, {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is its ease of synthesis. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a simple two-step process, which makes it an attractive candidate for drug development. However, one of the limitations of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the mechanism of action of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid to better understand its biological activity. Additionally, further studies could investigate the potential applications of {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
Métodos De Síntesis
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a simple two-step process. The first step involves the reaction of 2-thienylacetic acid with thionyl chloride to form 2-chlorothienylacetic acid. In the second step, 2-chlorothienylacetic acid is treated with hydrazine hydrate to yield {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid. The purity of the final product can be improved using recrystallization techniques.
Aplicaciones Científicas De Investigación
{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has been found to exhibit significant biological activity, making it a potential candidate for the development of new drugs. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. {2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-[2-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(8-12-5-3-7-22-12)17-16-9-11-4-1-2-6-13(11)21-10-15(19)20/h1-7,9H,8,10H2,(H,17,18)(H,19,20)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVHIHYRVGDJY-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CC2=CC=CS2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{(Z)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}phenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)





![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)
